Marcfortine A
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Overview
Description
Marcfortine A is a novel indole alkaloid isolated from the fungus Penicillium roqueforti . It belongs to a group of compounds known for their potent nematocidal properties, making them significant in the field of parasitology and pest control . The structure of this compound has been elucidated through X-ray crystallography, revealing a complex molecular framework .
Mechanism of Action
Target of Action
Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .
Mode of Action
The mode of action of this compound involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .
Pharmacokinetics
It is known that this compound has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .
Result of Action
The primary result of this compound’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, this compound prevents the nematodes from feeding and reproducing, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
Marcfortine A has nematocidal activity against the parasitic nematode H. contortus . It inhibits the motility of adult worms .
Cellular Effects
This compound eliminates H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . It dose-dependently inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cells expressing α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs, respectively .
Molecular Mechanism
It is known to interact with nAChRs, suggesting that it may exert its effects by modulating the activity of these receptors .
Dosage Effects in Animal Models
In animal models, this compound has shown to eliminate parasitic nematodes at specific dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: Marcfortine A is primarily isolated from the mycelium of Penicillium roqueforti. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes for this compound are not extensively documented, but its production relies heavily on natural extraction methods.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Penicillium roqueforti. The fermentation broth is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Marcfortine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its nematocidal properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Marcfortine A has several scientific research applications:
Chemistry: Used as a model compound for studying indole alkaloids and their chemical properties.
Biology: Investigated for its nematocidal activity against parasitic nematodes such as Haemonchus contortus.
Industry: Explored for use in agricultural pest control as a natural nematicide.
Comparison with Similar Compounds
- Paraherquamide A
- Chrysogenamide A
- Roquefortine
Properties
CAS No. |
75731-43-0 |
---|---|
Molecular Formula |
C28H35N3O4 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |
InChI |
InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1 |
InChI Key |
KYKUTNUWXQVSSU-OVZJSWOSSA-N |
Isomeric SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C |
SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |
Appearance |
White solid |
Synonyms |
marcfortine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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